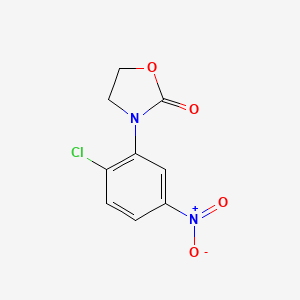
3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Aldol condensation . For instance, a series of 1-(2-chloro-5-nitrophenyl)-3-phenyl-2-propenones were synthesized from 2-chloro-5-nitroacetophenone with various substituted benzaldehydes by crossed-Aldol condensation .Chemical Reactions Analysis
The chemical reactions involving “3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one” are not well-documented .Applications De Recherche Scientifique
Synthetic Applications and Methodologies
Oxazolidinones, including derivatives similar to "3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one," are pivotal in synthetic organic chemistry, primarily due to their utility as chiral auxiliaries and intermediates in the synthesis of various compounds. The synthesis of isomeric 2-oxazolidinones from different starting materials highlights the versatility and utility of oxazolidinones in organic synthesis, showcasing their role in generating compounds with potential medicinal applications (Madesclaire et al., 2007). Additionally, the reactions of amino derivatives leading to the formation of oxazaheterocycles further illustrate the synthetic utility of these compounds in creating structurally diverse heterocyclic compounds (Palchikov, 2015).
Potential Biological Activities
Oxazolidinones have been extensively studied for their antimicrobial properties, with novel oxazolidinone derivatives being synthesized and evaluated for potential antimicrobial activities. Research into novel oxazolidinones as potential antimicrobial agents highlights the ongoing interest in exploiting the therapeutic potential of these compounds (Devi et al., 2013). This exploration into their antimicrobial efficacy underscores the broader potential of oxazolidinones in pharmaceutical research, beyond their well-known role as antibiotics.
Applications as Corrosion Inhibitors
In addition to their biological applications, oxazolidinone derivatives have been evaluated for their utility as corrosion inhibitors, a novel application outside their traditional scope in pharmaceuticals. The theoretical study on the corrosion inhibition performance of an oxazolidin-5-one derivative for carbon steel surfaces demonstrates the potential of these compounds in materials science and engineering (Kubba & Al-Joborry, 2021). This research opens avenues for the application of oxazolidinones in protecting industrial materials from corrosion, highlighting their versatility beyond biomedical applications.
Orientations Futures
Propriétés
IUPAC Name |
3-(2-chloro-5-nitrophenyl)-1,3-oxazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O4/c10-7-2-1-6(12(14)15)5-8(7)11-3-4-16-9(11)13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGIRUZYDVEWJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-nitrophenyl)-1,3-oxazolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)
![3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1455636.png)
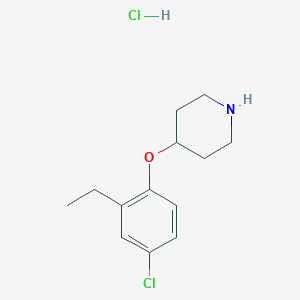
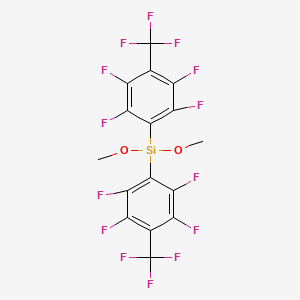
![2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1455641.png)
![2-Chlorothiazolo[4,5-c]pyridine](/img/structure/B1455642.png)
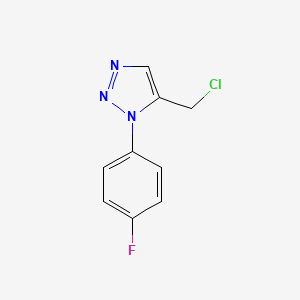
![1-methyl-3-{[(4-methylbenzyl)oxy]methyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1455646.png)
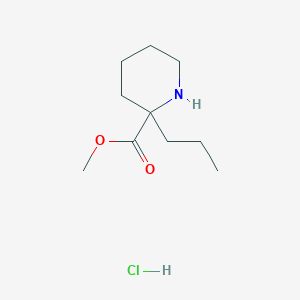
![[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455650.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-ethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1455653.png)
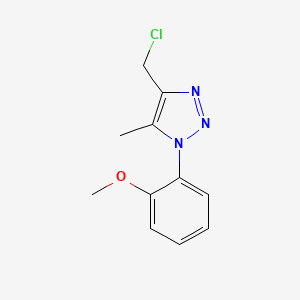
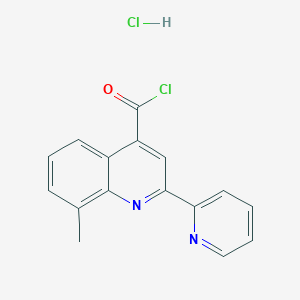
![[1-(4-Fluorobenzyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1455658.png)